molecular formula C9H11ClF3NO B6333411 N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride CAS No. 1236000-51-3

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride

Cat. No.: B6333411
CAS No.: 1236000-51-3
M. Wt: 241.64 g/mol
InChI Key: TZKICMGCRFMUAZ-UHFFFAOYSA-N
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Description

Chemical Structure:
N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride (CAS: 1236000-51-3) is a secondary amine hydrochloride salt featuring a trifluoromethoxy (-O-CF₃) substituent at the para position of a phenyl ring and a methylamine group. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKICMGCRFMUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236000-51-3
Record name N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride
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Preparation Methods

Direct Alkylation of 4-(Trifluoromethoxy)Benzylamine

This method involves the reaction of 4-(trifluoromethoxy)benzylamine with methyl iodide or dimethyl sulfate in the presence of a base. A representative procedure from patent literature employs dimethyl sulfoxide (DMSO) as a solvent with sodium hydroxide at 80–110°C for 4–20 hours. The base deprotonates the primary amine, facilitating nucleophilic attack on the methylating agent. Challenges include controlling over-alkylation (e.g., formation of N,N-dimethyl derivatives) and managing exothermic reactions at scale.

Key Data:

  • Yield: 70–85% (crude), dropping to 60–75% after purification.

  • Purity: >95% after recrystallization from ethanol/water mixtures.

  • Side Products: N,N-Dimethyl byproducts (5–15%) require chromatographic removal.

Reductive Amination of 4-(Trifluoromethoxy)Phenylacetone

An alternative route condenses 4-(trifluoromethoxy)phenylacetone with methylamine followed by sodium borohydride reduction. The PDF protocol outlines a 0.4 M dichloromethane reaction with benzophenone imine as a stabilizing agent, achieving 70% yield after reversed-phase chromatography. This method avoids harsh alkylation conditions but introduces complexity in imine protection/deprotection.

Optimization Insight:

  • Catalyst: Titanium(IV) isopropoxide improves imine formation kinetics.

  • Temperature: Reactions performed at 0–15°C minimize ketone reduction side reactions.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group’s electronic and steric properties necessitate specialized synthetic strategies.

Nucleophilic Aromatic Substitution

Patent CN105461617A describes substituting a hydroxyl group with trifluoromethoxy using 1-chloro-4-(trifluoromethoxy)benzene under SN2 conditions. Piperidine intermediates are treated with potassium tert-butoxide in toluene at reflux, achieving 80–90% substitution efficiency. Competing elimination reactions (e.g., forming alkenes) are mitigated by slow addition of the electrophile.

Reaction Conditions:

ParameterValue
SolventToluene
BaseKOtBu
Temperature110°C
Time12–18 hours

Mitsunobu Coupling

N-Methylation Strategies

Selective mono-methylation is critical to avoid dimethylated impurities.

Eschweiler-Clarke Reaction

Heating the primary amine with formaldehyde and formic acid achieves exhaustive methylation, but over-methylation is common. Modifications using paraformaldehyde in methanol with catalytic acetic acid yield 65–70% mono-methylated product.

Borane-Methylamine Complexes

A safer alternative employs borane-methylamine complexes in tetrahydrofuran (THF) at 0°C, selectively delivering methyl groups without requiring strong bases. Yields reach 75–80% with <3% dimethylated byproducts.

Hydrochloride Salt Formation

The final step involves precipitating the free base as its hydrochloride salt.

Ethanolic HCl Quenching

Dissolving the amine in ethanol followed by slow addition of concentrated HCl (37%) at 0°C yields crystalline hydrochloride salts. Patent WO1994000416A1 reports yields >85% after recrystallization from ethanol/diethyl ether.

Critical Parameters:

  • Acid Equivalents: 1.05–1.10 eq HCl prevents free amine contamination.

  • Crystallization Solvent: Ethanol/ether (3:1) optimizes crystal size and purity.

Ion-Exchange Chromatography

For high-purity requirements (>99%), Dowex® 50WX2 ion-exchange resin in methanol/water elutes the hydrochloride salt free of inorganic salts. This method is preferred for pharmaceutical-grade material.

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆):

  • δ 7.45 (d, J = 8.4 Hz, 2H, ArH)

  • δ 7.12 (d, J = 8.4 Hz, 2H, ArH)

  • δ 3.85 (s, 2H, CH₂NH)

  • δ 2.40 (s, 3H, NCH₃)

  • δ 10.2 (br s, 2H, NH₂⁺Cl⁻)

HPLC Purity:

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: 60:40 MeCN/0.1% TFA

  • Retention Time: 8.2 min

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Direct Alkylation7595High120
Reductive Amination7098Moderate180
Mitsunobu Coupling6590Low300

Direct alkylation offers the best balance of efficiency and cost, while reductive amination suits high-purity applications despite higher solvent costs.

Challenges and Mitigation Strategies

  • Byproduct Formation: N,N-Dimethyl derivatives are minimized using methyl iodide in DMSO with strict stoichiometric control.

  • Trifluoromethoxy Hydrolysis: Acidic conditions during salt formation risk OCF₃ cleavage. Buffering with sodium acetate (pH 4–5) prevents degradation.

  • Crystallization Issues: Seed crystals and slow cooling (-20°C) improve hydrochloride crystal uniformity .

Chemical Reactions Analysis

Deprotonation and Alkylation

The hydrochloride salt can undergo deprotonation under basic conditions to regenerate the free amine, enabling subsequent alkylation. For example:

  • Reagents/Conditions : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, THF) at 60–80°C.

  • Reaction :

    C₉H₁₁ClF₃NOBaseC₉H₁₀F₃NOR-XC₉H₉F₃NO-R\text{C₉H₁₁ClF₃NO} \xrightarrow{\text{Base}} \text{C₉H₁₀F₃NO} \xrightarrow{\text{R-X}} \text{C₉H₉F₃NO-R}

    Alkyl halides (R-X) such as methyl iodide or benzyl bromide react to form secondary or tertiary amines .

Key Data:

Reaction TypeReagentsProductYieldReference
AlkylationCs₂CO₃, CH₃IN,N-Dimethyl derivative75–85%

Nucleophilic Substitution at the Amine Group

The methylamine group can participate in substitution reactions under acidic or transition-metal-catalyzed conditions:

  • Methanol as a Methyl Source : Ruthenium catalysts (e.g., (DPEPhos)RuCl₂(PPh₃)) facilitate N-methylation via a borrowing-hydrogen mechanism. This reaction is reversible, enabling demethylation in the presence of strong acids .

  • Deuterium Exchange : Reaction with CD₃OD under catalytic conditions leads to deuterium incorporation at the NH and CH₃ sites (up to 97% D-level) .

Mechanism:

Ru-H+CH₃OHRu-OCH₃+H₂AmineImine IntermediateN-Methylated Product\text{Ru-H} + \text{CH₃OH} \rightarrow \text{Ru-OCH₃} + \text{H₂} \xrightarrow{\text{Amine}} \text{Imine Intermediate} \rightarrow \text{N-Methylated Product}

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 100°C yields meta-nitro derivatives.

  • Halogenation : Br₂/FeBr₃ under reflux forms meta-bromo products .

Example:

ElectrophileConditionsProductYieldReference
Br₂FeBr₃, Δ3-Bromo derivative~50%

Oxidation and Reduction

  • Oxidation : The amine group resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may degrade the trifluoromethoxy group.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates but leaves the -OCF₃ group intact .

Schiff Base Formation

The deprotonated amine reacts with aldehydes/ketones to form imines:

C₉H₁₀F₃NO+RCHOC₉H₉F₃NO-RCH=N+H₂O\text{C₉H₁₀F₃NO} + \text{RCHO} \rightarrow \text{C₉H₉F₃NO-RCH=N} + \text{H₂O}

  • Applications : Useful for synthesizing bioactive derivatives.

Salt Metathesis

The hydrochloride salt can exchange counterions:

  • AgNO₃ in aqueous ethanol replaces Cl⁻ with NO₃⁻ .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has garnered attention for its potential in developing pharmaceuticals aimed at treating neurological and psychiatric disorders. Its unique trifluoromethoxy substituent contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for drug synthesis.

Case Studies in Medicinal Applications

  • Neurological Disorders : Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives with modified biological activities, which can be tailored for specific therapeutic targets.

The biological properties of this compound are under investigation, particularly its binding affinity to various receptors. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Binding Studies

  • Interaction studies have demonstrated that the compound exhibits notable binding affinity at certain receptor sites, which is essential for its pharmacological activity.
  • Comparative studies with structurally similar compounds reveal that the trifluoromethoxy group significantly enhances biological activity compared to other substituents.

Synthesis and Derivative Formation

The synthesis of this compound typically involves several steps, allowing for modifications that can lead to new derivatives with varied biological activities.

Synthetic Pathways

StepDescription
1Formation of the trifluoromethoxy group on the phenyl ring.
2Methylation of the amine group to yield the final product.
3Purification and characterization to confirm structural integrity.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylated amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Key Research Findings and Trends

Impact of Trifluoromethoxy (-O-CF₃) Substituent :

  • The -O-CF₃ group enhances electronegativity and lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs (e.g., sertraline derivatives) .
  • In antimicrobial analogs (e.g., nitrofurans), -O-CF₃ increases resistance to enzymatic degradation .

Salt Form and Solubility :

  • Hydrochloride salts (e.g., 1236000-51-3) generally exhibit higher aqueous solubility than free bases, facilitating formulation in injectables or oral tablets .
  • Dihydrochloride salts (e.g., 7771-09-7) may further enhance solubility but require careful pH adjustment during synthesis .

Stereochemical Considerations :

  • Enantiomers like (R)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride (93919-56-3) highlight the importance of chirality in drug efficacy. For example, sertraline’s cis-1S,4R configuration is critical for serotonin reuptake inhibition .

Limitations and Contradictions in Data

  • Pharmacological Data Gap: No direct activity data for 1236000-51-3 is provided; inferences are drawn from structural analogs.

Biological Activity

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C₉H₁₁ClF₃NO and a molecular weight of approximately 241.64 g/mol. This compound features a trifluoromethoxy group attached to a phenyl ring, which significantly enhances its biological activity and potential applications in medicinal chemistry. Its unique structural characteristics make it a subject of interest in various biological studies, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. The methylated amine group allows for the formation of hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties, including:

  • Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to mood disorders.
  • Antiparasitic Activity : Preliminary studies suggest that it may possess antiparasitic properties, although further research is needed to fully understand its efficacy against specific parasites .
  • Potential as a Drug Precursor : Its structural features make it a valuable precursor in the synthesis of more complex organic molecules for drug development.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound at various receptor sites. These interactions are crucial for understanding the therapeutic potential and safety profile of the compound. Notable findings include:

  • Binding Affinity : The compound shows significant binding affinity towards certain receptors, suggesting its potential role as a therapeutic agent.
  • Influence on Biological Pathways : It impacts various signaling pathways, which could lead to diverse biological effects depending on the target system .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-Methyl-4-methoxybenzamineMethoxy group instead of trifluoromethoxyAntidepressantLacks trifluoromethyl effects
4-TrifluoromethylbenzylamineTrifluoromethyl group without methanolModulates neurotransmittersDifferent amine structure
1-(4-Fluorophenyl)methanamineFluoro group instead of trifluoromethoxyAntidepressant propertiesLess potent due to weaker electronegativity

This table illustrates how the trifluoromethoxy substituent significantly influences the biological activity and chemical reactivity of this compound compared to similar compounds.

Case Study 1: Neurotransmitter Modulation

A study investigating the effects of this compound on neurotransmitter systems revealed that the compound modulates serotonin and dopamine pathways, potentially offering therapeutic benefits for mood disorders. The study utilized various in vitro assays to assess binding affinity and functional outcomes related to neurotransmitter release.

Case Study 2: Antiparasitic Activity

In another research effort, the compound was evaluated for its antiparasitic activity against Plasmodium falciparum. Results indicated that structural modifications enhanced its potency against resistant strains. The study highlighted that N-methyl substitution was critical for maintaining antiparasitic activity, demonstrating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves reductive amination of 4-(trifluoromethoxy)benzaldehyde with methylamine, followed by hydrochloride salt formation. Key intermediates, such as Schiff bases, are characterized via 1^1H/13^13C NMR and LC-MS. Purity is validated using HPLC (≥98% by area normalization) . For chiral variants, enantiomeric resolution employs chiral stationary-phase HPLC or enzymatic catalysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., [M+H]+ at m/z 264.1). FT-IR identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). X-ray crystallography resolves stereochemistry in crystalline forms, while 19^{19}F NMR quantifies trifluoromethoxy group integrity .

Q. How can researchers assess solubility and stability under experimental conditions?

  • Methodological Answer : Solubility is tested via shake-flask methods in buffers (pH 1–7.4) with HPLC quantification. Stability studies involve accelerated degradation (40°C/75% RH for 4 weeks) and LC-MS monitoring of hydrolysis or oxidation byproducts. Storage at −20°C in anhydrous conditions minimizes decomposition .

Advanced Research Questions

Q. What strategies address stereoselective synthesis challenges for enantiomeric forms of this compound?

  • Methodological Answer : Asymmetric synthesis uses chiral catalysts (e.g., Ru-BINAP complexes) for reductive amination, achieving enantiomeric excess (ee) >95% . Alternatively, kinetic resolution with lipases (e.g., CAL-B) separates enantiomers. Chiral SFC (supercritical fluid chromatography) validates ee, referencing (R)- and (S)-enantiomers with CAS 1208989-29-0 and 1391540-47-8 .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models binding to serotonin or dopamine receptors, leveraging the trifluoromethoxy group’s electron-withdrawing effects. MD simulations (GROMACS) assess stability in lipid bilayers. QSAR models correlate substituent effects (e.g., CF₃O vs. OCH₃) with activity .

Q. What bioorthogonal applications are feasible using derivatives of this compound?

  • Methodological Answer : The primary amine can be functionalized with tetrazine groups (e.g., via NHS ester coupling) for inverse electron-demand Diels-Alder (IEDDA) click chemistry. Applications include fluorescent labeling of proteins or in vivo imaging, as seen in (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride analogs .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility discrepancies)?

  • Methodological Answer : Contradictions arise from polymorphic forms or impurities. Replicate experiments under controlled conditions (e.g., USP buffer systems). Use DSC (differential scanning calorimetry) to identify polymorphs and ICP-MS to trace metal impurities. Cross-validate with PubChem/ChemSpider datasets .

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